molecular formula C23H24N2O4S B3680835 4-[benzyl(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B3680835
M. Wt: 424.5 g/mol
InChI Key: PEKWWHWPXYXDNI-UHFFFAOYSA-N
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Description

4-[benzyl(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide typically involves multi-step organic reactions. One common method includes:

  • Formation of the Benzyl(methylsulfonyl)amine Intermediate

      Starting Materials: Benzylamine and methylsulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form benzyl(methylsulfonyl)amine.

  • Coupling with 2-methoxy-5-methylbenzoic Acid

      Starting Materials: Benzyl(methylsulfonyl)amine and 2-methoxy-5-methylbenzoic acid.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Electrophiles like bromine (Br₂) or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide
  • 4-[benzyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzamide
  • 4-[benzyl(methylsulfonyl)amino]-N-(2-methoxy-4-methylphenyl)benzamide

Uniqueness

4-[benzyl(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the specific positioning of its methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-17-9-14-22(29-2)21(15-17)24-23(26)19-10-12-20(13-11-19)25(30(3,27)28)16-18-7-5-4-6-8-18/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKWWHWPXYXDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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